molecular formula C14H20N2O3 B1375126 Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate CAS No. 1241894-57-4

Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B1375126
CAS No.: 1241894-57-4
M. Wt: 264.32 g/mol
InChI Key: AHCVPZCJWZIDPD-UHFFFAOYSA-N
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Description

Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate is a piperidine-based heterocyclic compound featuring a 6-methoxy-substituted pyridine ring at the 1-position of the piperidine scaffold and an ethyl ester group at the 4-position. The methoxy group on the pyridine ring enhances electron density, influencing reactivity and interactions in biological systems. Evidence suggests its use in pharmaceutical research, though commercial availability has been discontinued, as noted in product listings .

Properties

IUPAC Name

ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-19-14(17)11-7-9-16(10-8-11)12-5-4-6-13(15-12)18-2/h4-6,11H,3,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCVPZCJWZIDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate has been investigated for its potential as a therapeutic agent. Compounds with similar piperidine structures have shown promise in treating various conditions, including neurological disorders and infectious diseases.

  • Neurological Applications : Research indicates that piperidine derivatives can act as antagonists for muscarinic receptors, which are implicated in neurological diseases. For instance, compounds structurally related to this compound have been studied for their ability to modulate receptor activity and provide therapeutic effects against conditions like Alzheimer's disease .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. Its reactivity allows it to participate in various reactions that yield complex molecular architectures.

  • Heterocycle Formation : this compound can be utilized in cyclization reactions to form new heterocycles. These heterocycles are crucial for developing new pharmaceuticals and agrochemicals.

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of piperidine derivatives highlighted the potential of related compounds in inhibiting viral proteases, which are critical for viral replication. This compound could be explored for similar activities against viruses like SARS-CoV .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research has been conducted to evaluate the SAR of piperidine derivatives, revealing that modifications at specific positions can significantly alter biological activity. This compound's structure allows for further derivatization, potentially enhancing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-4-carboxylate derivatives with substitutions on the heterocyclic ring. Below is a detailed comparison with structurally related analogs, highlighting key differences in substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Selected Piperidine-4-Carboxylate Derivatives

Compound Name Substituent on Heterocyclic Ring Molecular Weight (g/mol) Key Properties Applications/Notes
Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate 6-methoxy-pyridine ~279.32 (calculated) Electron-donating methoxy group; moderate polarity Discontinued commercial product; potential intermediate for bioactive molecules .
Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate 6-morpholino-pyrimidine 321.37 (LCMS [M+H]+) Higher molecular weight due to morpholine; increased solubility Intermediate in antitubercular drug synthesis; 55% yield in substitution reactions .
Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate 5-nitro-pyridine ~294.30 (calculated) Electron-withdrawing nitro group; reduced metabolic stability Available via suppliers; nitro group may confer reactivity for further derivatization .
Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate 2-chloroacetyl 233.70 (CAS data) Reactive chloroacetyl group; versatile intermediate Used as a chemical intermediate; applications in custom synthesis .
Ethyl 1-(2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethyl)piperidine-4-carboxylate Benzodioxin-ethyl chain ~393.44 (calculated) Lipophilic benzodioxin moiety; potential CNS activity Intermediate in complex organic syntheses; requires multi-step purification .

Key Observations:

Substituent Effects :

  • Electron-Donating Groups (e.g., methoxy in the target compound) enhance aromatic ring reactivity for electrophilic substitutions, while electron-withdrawing groups (e.g., nitro) increase stability but reduce metabolic longevity .
  • Morpholine and Benzodioxin Substituents introduce polar or bulky groups, respectively, affecting solubility and bioavailability. Morpholine derivatives exhibit higher yields in substitution reactions (55% vs. 72% for the methoxy analog in ) .

Synthetic Challenges :

  • The target compound’s discontinuation () may reflect challenges in large-scale synthesis or purification. In contrast, nitro- and chloroacetyl-substituted analogs remain available, likely due to their utility as reactive intermediates .
  • Benzodioxin-containing derivatives require rigorous purification (e.g., silica gel chromatography and Combiflash), highlighting their synthetic complexity .

Biological Relevance :

  • Morpholine-substituted pyrimidine analogs (e.g., ) are prioritized in antitubercular research due to their potency against Mycobacterium tuberculosis.
  • Methoxy-substituted compounds may face limitations in vivo due to rapid demethylation, whereas nitro groups could pose toxicity concerns .

Research Findings and Data

  • Purification Methods : Benzodioxin derivatives required dual-column chromatography (silica gel and Combiflash), while morpholine analogs were purified via single-column methods .
  • Market Trends : Nitro- and chloroacetyl-substituted derivatives dominate commercial catalogs, suggesting higher demand for reactive intermediates over methoxy-substituted compounds .

Biological Activity

Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxypyridine moiety. Its chemical structure contributes to its diverse biological activities, including antimicrobial and anti-inflammatory properties. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are crucial for its synthesis and functionalization in biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound is believed to bind to certain receptors or enzymes, modulating their activity and influencing various biological pathways.
  • Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits significant antimicrobial properties, potentially effective against a range of pathogens.
  • Anti-inflammatory Effects : It has also shown promise in reducing inflammation, which is critical in treating diseases characterized by inflammatory responses.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy. In vitro studies demonstrate that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0
Streptococcus pneumoniae0.25

Anti-inflammatory Effects

Research indicates that this compound may inhibit pro-inflammatory cytokines in cell culture models. A study measured the levels of TNF-alpha and IL-6 in response to treatment with the compound, showing a dose-dependent decrease in cytokine production (Figure 1).

Cytokine Production

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiviral Activity : In a study evaluating various piperidine derivatives against human coronaviruses, this compound was identified as having micromolar activity against viral replication .
  • Cancer Research : Another research focused on the potential anticancer properties of piperidine derivatives found that this compound exhibited cytotoxic effects on specific cancer cell lines, suggesting its utility as a lead compound for further development in cancer therapy .
  • Neuroprotective Effects : Preliminary findings indicate potential neuroprotective effects, where the compound showed promise in protecting dopaminergic neurons from degeneration in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate
Reactant of Route 2
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Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate

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